1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid
Description
The compound 1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid (hereafter referred to as the "target compound") is a pyridazine derivative with a 3-chlorophenyl group at position 1, a methoxy group at position 4, a ketone at position 6, and a carboxylic acid at position 3. The compound’s molecular formula is inferred as C₁₂H₉ClN₂O₄ (based on methyl ester derivatives in ), and its key functional groups include a pyridazine core, electron-donating methoxy, and ionizable carboxylic acid, which may influence solubility, stability, and biological interactions .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-19-9-6-10(16)15(14-11(9)12(17)18)8-4-2-3-7(13)5-8/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGUENRXPIGUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Ring Formation
The foundational approach for pyridazine synthesis involves cyclocondensation of α,β-unsaturated diesters with hydrazine. A patented method for 6-oxo-1H-pyridazine-4-carboxylic acid derivatives (EP2857387A1) utilizes dimethyl 2-methylenebutanedioate and hydrazine hydrate to form methyl 6-oxohexahydropyridazine-4-carboxylate . Key modifications for the target compound include:
- Introduction of the 3-chlorophenyl group : Substituents are typically introduced via nucleophilic aromatic substitution or cross-coupling at the N-1 position post-cyclization.
- Oxidative dehydrogenation : Bromine in acetic acid oxidizes the dihydropyridazine intermediate to the aromatic system, achieving the 6-oxo-1H-pyridazine core.
- Methoxy group incorporation : Methylation of a hydroxyl intermediate (e.g., using dimethyl sulfate) or direct use of methoxy-containing starting materials ensures the 4-methoxy substituent.
Optimized Conditions :
- Step 1 : React dimethyl 2-methylenebutanedioate (1.0 eq) with hydrazine hydrate (1.1 eq) at 0–10°C for 12 hours (yield: 72–85%).
- Step 2 : Oxidize with bromine (2.5 eq) in acetic acid at 25°C for 4 hours (conversion >95%).
- Step 3 : Hydrolyze the methyl ester with aqueous NaOH (1.2 eq) at 20°C for 2 hours, followed by acidification to precipitate the carboxylic acid.
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
Late-Stage Coupling of the 3-Chlorophenyl Group
The Suzuki-Miyaura reaction enables direct introduction of the 3-chlorophenyl group to preformed pyridazine intermediates. A protocol for thienylpyridazines was adapted:
- Boronic acid preparation : 3-Chlorophenylboronic acid (1.2 eq) is coupled with a brominated pyridazine precursor (e.g., 4-bromo-6-oxo-1,6-dihydro-3-pyridazinecarboxylate) under Pd(PPh₃)₄ catalysis.
- Reaction conditions : DME/ethanol (4:1), Na₂CO₃ (2 M), 80°C for 48 hours (yield: 65–78%).
Key Advantages :
- Regioselective coupling at the N-1 position avoids protecting group strategies.
- Compatibility with ester and carboxylic acid functionalities.
Curtius Rearrangement for Carboxylic Acid Installation
Carboxyl Group Introduction via Isocyanate Intermediates
A multi-step synthesis from 3,6-dichloro-4-pyridazinecarboxylic acid (PMC4406096) demonstrates the Curtius rearrangement for installing the carboxyl group:
- Curtius rearrangement : Treat 3,6-dichloro-4-pyridazinecarbonyl chloride with NaN₃ to form the acyl azide, which rearranges to the isocyanate.
- Hydrolysis : Hydrolyze the isocyanate intermediate under acidic conditions to yield the carboxylic acid.
Modifications for Target Compound :
- Replace chlorine at position 3 with methoxy via nucleophilic substitution (KOH/MeOH, 60°C).
- Introduce the 3-chlorophenyl group via SNAr using 3-chloroaniline under catalytic CuI.
Comparative Analysis of Synthetic Routes
Critical Observations :
- The cyclocondensation route offers the highest scalability and yield, making it industrially preferable.
- Suzuki coupling provides flexibility for introducing diverse aryl groups but requires palladium catalysts.
- Curtius rearrangement is less efficient due to intermediate instability.
Mechanistic Insights and Reaction Optimization
Oxidative Dehydrogenation Dynamics
Bromine-mediated oxidation of dihydropyridazines proceeds via electrophilic aromatic substitution, forming a bromonium intermediate that eliminates HBr to restore aromaticity. Excess bromine (>2 eq) ensures complete dehydrogenation without over-bromination.
Hydrolysis of Methyl Esters
Alkaline hydrolysis (NaOH, H₂O/MeOH) selectively cleaves the methyl ester while preserving the methoxy group. Acidic workup (HCl) precipitates the carboxylic acid with minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 1-(3-Chlorophenyl)-4-carboxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid.
Reduction: Formation of 1-(3-Chlorophenyl)-4-methoxy-6-hydroxy-1,6-dihydro-3-pyridazinecarboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridazine Core
Hydroxy vs. Methoxy at Position 4
- 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid (): Molecular Weight: 266.64 (C₁₁H₇ClN₂O₄). Key Differences: The hydroxyl group at position 4 replaces the methoxy group, altering hydrogen-bonding capacity and acidity.
Methyl Ester Derivatives
- Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (): Molecular Weight: 280.67 (C₁₂H₉ClN₂O₄). Such modifications are common in prodrug design to enhance bioavailability .
Positional Isomerism and Substituent Effects
- 1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (): Molecular Weight: 280.67 (C₁₂H₉ClN₂O₃). Key Differences: The ketone is at position 4 instead of 6, and a methyl group replaces the methoxy at position 6. Positional isomerism may disrupt conjugation or steric interactions, altering binding affinities. No direct activity data are reported, but structural analogs in suggest that ketone positioning influences enzyme inhibition (e.g., DNA gyrase in antimycobacterial naphthyridines) .
Comparison with Related Heterocycles
Pyridazine vs. Phthalazine Derivatives
- Zopolrestat (): A phthalazine acetic acid derivative with a benzothiazole group.
- Key Differences : The phthalazine core (two adjacent nitrogens) vs. pyridazine (nitrogens at positions 1 and 2). Zopolrestat inhibits aldose reductase (IC₅₀ = 3.1 nM) via interactions with its benzothiazole and carboxylic acid groups. The target compound’s pyridazine core and chlorophenyl group may confer distinct selectivity for enzyme targets .
Pyridazine vs. Naphthyridine Derivatives
- LB20304 (): A fluoroquinolone with a pyrrolidine oxime-substituted naphthyridine core. Key Differences: Naphthyridine (two fused pyridine rings) vs. pyridazine. LB20304 exhibits broad-spectrum antibacterial activity (MIC = 0.008 µg/mL against S. aureus). The target compound’s carboxylic acid and methoxy groups may engage in similar ionic interactions but lack the fluoroquinolone’s DNA gyrase inhibition mechanism .
- Antimycobacterial Naphthyridines (): Compounds like 10q (MIC = 0.1 µM against M. tuberculosis) feature nitro and trifluoromethyl groups. The target compound’s chlorophenyl group may enhance hydrophobic interactions, but absence of nitro groups could limit antimycobacterial potency .
Pyridazine vs. Quinazolinone Derivatives
- Compound 38 (): A 2-phenyl-4-quinazolinone with cytotoxicity (EC₅₀ = nanomolar range) and tubulin polymerization inhibition. Key Differences: Quinazolinones have a fused benzene-pyrimidine ring. The target compound’s pyridazine core and carboxylic acid may lack the planar rigidity required for tubulin binding but could target other enzymes (e.g., kinases) .
Structure-Activity Relationships (SAR) and Pharmacokinetic Considerations
- Electron-Donating Groups : Methoxy (target compound) vs. hydroxy () affects electron density and H-bonding. Methoxy may enhance metabolic stability compared to hydroxy, as seen in SSR149415 (), where methoxy groups improve oral bioavailability .
- Carboxylic Acid vs.
- Lipophilicity and Bioavailability : Esterification () or oxime substitution () improves pharmacokinetics. The target compound’s free carboxylic acid may limit blood-brain barrier penetration but enhance renal excretion .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Biological Activity
1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid, with the CAS number 339030-37-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₉ClN₂O₄
- Molar Mass : 280.66 g/mol
- IUPAC Name : 1-(3-chlorophenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid
Synthesis Methods
The synthesis typically involves:
- Formation of 3-Chlorophenylhydrazine : Reaction of 3-chlorobenzaldehyde with hydrazine hydrate.
- Formation of the Pyridazine Derivative : The hydrazine intermediate is reacted with ethyl acetoacetate under acidic conditions, often using ethanol or methanol as solvents and hydrochloric or sulfuric acid as catalysts.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. Its mechanism appears to involve the induction of apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
In vitro assays revealed that treatment with this compound resulted in significant cell death, with IC50 values indicating potency in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in cellular signaling pathways, leading to alterations in their activity. This binding can result in:
- Inhibition of DNA synthesis in cancer cells.
- Disruption of bacterial cell wall synthesis.
Case Studies
In a notable study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against resistant strains of bacteria. The findings indicated that the compound was able to overcome resistance mechanisms commonly found in pathogens, suggesting its potential as a lead compound for developing new antibiotics.
Another study focused on its anticancer properties, where it was tested alongside established chemotherapeutics. Results showed enhanced efficacy when used in combination therapy, leading to a synergistic effect that reduced tumor growth more effectively than either agent alone.
Q & A
Q. What are the recommended synthesis routes for this compound, and how can reaction yields be optimized?
While direct synthesis data for this compound is limited, analogous pyridazine derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling to introduce aryl groups (e.g., 3-chlorophenyl) . Optimization strategies:
- Use anhydrous conditions to prevent hydrolysis of the methoxy group.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
- Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic methods are most effective for structural characterization?
A multi-technique approach is recommended:
- 1H/13C NMR : Analyze coupling constants to confirm the pyridazine ring substitution pattern (e.g., 3-chlorophenyl at position 1, methoxy at position 4) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (if present) stretches .
- Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: ~308.68 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemical ambiguities if single crystals are obtainable .
Q. What key physicochemical properties should be characterized, and how?
Q. What safety precautions are critical during handling?
- PPE : Nitrile gloves, lab coat, safety goggles, and face shield to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Perform DFT calculations (e.g., Gaussian, ORCA) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C-5 of the pyridazine ring).
- Compare activation energies for methoxy group substitution with amines/thiols using transition-state modeling .
- Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis) .
Q. How to resolve contradictions in reported biological activity data?
- Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) in cell-based assays to confirm IC50 values .
- Assay standardization : Use orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to rule out interference from the compound’s autofluorescence .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to assess false negatives due to rapid metabolism .
Q. What structural modifications could enhance its bioactivity?
- Rational design : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., CF₃) to increase electrophilicity at C-5 .
- SAR studies : Synthesize analogs with varying methoxy substituents (e.g., ethoxy, hydroxyl) to probe hydrogen-bonding interactions with target proteins .
Q. What are the primary degradation pathways under accelerated storage conditions?
- Hydrolysis : The pyridazine ring’s carbonyl group may degrade in acidic/basic media (monitor via HPLC) .
- Oxidation : Methoxy groups can form quinones under oxidative stress (characterize by LC-MS) .
- Photodegradation : UV exposure may cleave the C-Cl bond (use amber vials and validate with light-exposure studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
